Superior Enzyme Inhibitory Potency of 3'-Trifluoromethoxy Biphenyl Scaffold Over CF₃ and Unsubstituted Analogs
In a series of biphenyl-based inhibitors of human dihydroorotate dehydrogenase (hDHODH), the compound containing a trifluoromethoxy group at the 3' position (7n) demonstrated the highest inhibitory potency of the series, being 'comparable to that of BQN' (a potent reference inhibitor), whereas the unsubstituted parent (7b) had an IC₅₀ of 11 µM and analogs with a CF₃ group (7d, 7e) showed decreased potency [1]. This establishes the 4'-trifluoromethoxy-3-ylamine scaffold as a privileged motif for achieving high target affinity.
| Evidence Dimension | Inhibitory potency (IC₅₀) against hDHODH |
|---|---|
| Target Compound Data | Potency 'comparable to that of BQN' (a potent reference inhibitor with IC₅₀ in the nanomolar range) |
| Comparator Or Baseline | Unsubstituted biphenyl analog (7b): IC₅₀ = 11 µM; 4'-CF₃ analog (7d): ~4-fold lower potency than 7b; 3'-CF₃ analog (7e): ~2-fold lower potency than 7b |
| Quantified Difference | > 100-fold increase in potency for 7n vs. unsubstituted analog (7b) |
| Conditions | In vitro enzyme inhibition assay (hDHODH) with molecular docking in PDB structures 1UUO and 1D3G |
Why This Matters
For researchers developing hDHODH inhibitors (e.g., for immunosuppression or cancer), this scaffold provides a validated starting point with a >100-fold potency advantage over simpler biphenyl cores.
- [1] Pippione, A. C.; et al. Synthesis and structure-activity relationship studies of new biphenyl-based inhibitors of human dihydroorotate dehydrogenase (hDHODH). ChemMedChem 2020, 15 (10), 867-878. View Source
